Pentorex is classified under the category of synthetic cathinones, which are derivatives of cathinone, a naturally occurring stimulant found in the khat plant. This classification places Pentorex alongside other well-known stimulants like methamphetamine and methylphenidate. Its chemical structure contributes to its classification as a central nervous system stimulant, which can influence mood, energy levels, and cognitive function.
The synthesis of Pentorex typically involves several key steps that may include:
The detailed methodology can vary based on specific laboratory protocols and desired purity levels, but these steps represent a general approach to synthesizing Pentorex.
Pentorex has a molecular formula of CHN and features a structure that includes a phenethylamine backbone with specific substitutions that enhance its stimulant properties. The structural representation can be visualized as follows:
The three-dimensional conformation of Pentorex allows it to interact with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine.
Pentorex can undergo various chemical reactions typical of amines and ketones, including:
Understanding these reactions is crucial for predicting how Pentorex behaves in both laboratory settings and biological systems.
The mechanism of action of Pentorex primarily involves its interaction with monoamine transporters. It acts as a reuptake inhibitor for neurotransmitters such as dopamine and norepinephrine. By inhibiting their reuptake, Pentorex increases the availability of these neurotransmitters in the synaptic cleft, enhancing their stimulatory effects on the central nervous system. This action is similar to that observed with other stimulants, leading to increased alertness, reduced fatigue, and improved cognitive performance.
Relevant data regarding these properties is essential for both laboratory handling and potential therapeutic applications.
Pentorex has been explored for various scientific applications:
Research continues into its efficacy and safety profile, contributing valuable insights into both therapeutic uses and regulatory considerations surrounding synthetic stimulants.
Pentorex, a substituted phenethylamine derivative, is systematically named 2-methyl-3-phenylbutan-2-amine under IUPAC nomenclature. This classification denotes a butane backbone with a methyl group at carbon 2, a phenyl ring at carbon 3, and an amine group at carbon 2. The structure features a tertiary carbon center at position 2 (adjacent to the amine group), creating a chiral environment. Despite this, Pentorex is typically described as a racemic mixture in pharmacological contexts, with no stereospecific clinical distinctions reported in the literature [1] [5] [8].
The molecular formula C₁₁H₁₇N (molecular weight: 163.26 g/mol) implies several potential isomeric forms:
The hydrogen D-tartrate salt (C₁₁H₁₇N·C₄H₆O₆; CAS 22232-55-9) is a common crystalline form used in research, with a molecular weight of 313.35 g/mol [6]. Computational models confirm the stability of its extended alkyl-phenyl conformation, facilitating receptor interactions [5].
Table 1: Structural Analogs of Pentorex
Compound | Molecular Formula | Key Structural Differences |
---|---|---|
Pentorex | C₁₁H₁₇N | 2-methyl, 3-phenyl, 2-amine |
Phentermine | C₁₀H₁₅N | α-methyl, β-phenyl (no β-methyl) |
Amphetamine | C₉H₁₃N | No α-methyl or β-methyl groups |
As a β-methyl-substituted amphetamine analog, Pentorex functions primarily as a dopamine-norepinephrine reuptake inhibitor (DNRI). The β-methyl group enhances lipid solubility, facilitating blood-brain barrier penetration. In vitro studies of related compounds show that the tertiary amine binds competitively to monoamine transporters (DAT and NET), increasing synaptic dopamine and norepinephrine concentrations. This mechanism underlies its stimulant and anorectic effects, analogous to phentermine but with prolonged duration due to steric hindrance of metabolic degradation [1] [7].
Pentorex exhibits negligible affinity for the serotonin transporter (SERT), distinguishing it from serotonergic anorectics like fenfluramine. However, animal studies suggest indirect serotonergic modulation via downstream norepinephrine-mediated pathways. Elevated norepinephrine in the hypothalamus may stimulate 5-HT release, contributing to appetite suppression. This contrasts with SSRIs (e.g., fluoxetine), which directly block SERT with minimal catecholamine effects [2] [9].
Pentorex is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 4–6 hours. First-pass metabolism is significant, primarily via hepatic cytochrome P450 (CYP) enzymes, notably CYP2D6 and CYP3A4. Metabolic pathways include:
Unlike fluoxetine (which forms active norfluoxetine), Pentorex metabolites lack pharmacological activity. Its nonlinear pharmacokinetics resemble paroxetine due to CYP2D6 autoinhibition [2] [3].
The elimination half-life ranges from 6–12 hours in healthy adults but varies significantly by metabolic phenotype:
Table 2: Pharmacokinetic Parameters of Pentorex vs. Common Stimulants
Parameter | Pentorex | Phentermine | Amphetamine |
---|---|---|---|
Oral Bioavailability | ~50% (est.) | >80% | 75% |
Protein Binding | 50–60% | 96% | 15–20% |
Primary Metabolizing Enzymes | CYP2D6, CYP3A4 | CYP2D6 | MAO, CYP2D6 |
Half-Life (hours) | 6–12 | 19–24 | 10–14 |
Interindividual variability exceeds that of linear-kinetics drugs like citalopram, necessitating cautious dosing in genetically susceptible populations [3] [9].
Table 3: Nomenclature and Identifiers for Pentorex
Designation Type | Name/Identifier |
---|---|
IUPAC Name | 2-methyl-3-phenylbutan-2-amine |
Synonyms | Phenpentermine; α,β-Dimethylamphetamine; Modatrop; Liprodene |
CAS Number (free base) | 434-43-5 |
CAS Number (HCl salt) | 5585-52-4 |
PubChem CID (free base) | 20703 |
PubChem CID (HCl) | 200085 |
ChemSpider ID | 20703 |
ECHA InfoCard | 100.006.458 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7